molecular formula C15H17Br2FO2S2 B572752 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1237479-38-7

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Cat. No. B572752
M. Wt: 472.225
InChI Key: SOEJTOAKIMQIGL-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate, also known as TTF, is a chemical compound with the empirical formula C15H17Br2FO2S2 . It has a molecular weight of 472.23 . This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED, and OPV applications .


Synthesis Analysis

TTF can be used in the synthesis of diketopyrrolopyrrole (DPP) based low band polymers for the fabrication of organic field-effect transistors (OFETs) .


Molecular Structure Analysis

The InChI key for this compound is SOEJTOAKIMQIGL-UHFFFAOYSA-N . The canonical SMILES representation is CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F .


Chemical Reactions Analysis

TTF has been used in the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 472.2 g/mol . It has an XLogP3-AA value of 8.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass is 471.90003 g/mol and the monoisotopic mass is 469.90208 g/mol .

Scientific Research Applications

Application 1: Synthesis of Diketopyrrolopyrrole (DPP) Based Low Band Polymers

  • Scientific Field : Organic Chemistry, Material Science .
  • Summary of the Application : This compound is used in the synthesis of diketopyrrolopyrrole (DPP) based low band polymers . These polymers are used in the fabrication of organic field-effect transistors (OFETs) .
  • Methods of Application : While the exact methods of synthesis are not provided, it typically involves a polymerization reaction where the monomer (in this case, 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate) is reacted under specific conditions to form the polymer .
  • Results or Outcomes : The resulting DPP based low band polymers can be used to fabricate OFETs .

Application 2: Synthesis of Narrow Band-gap Polymers

  • Scientific Field : Organic Chemistry, Material Science .
  • Summary of the Application : This compound can also be used in the synthesis of narrow band-gap polymers like PBDTT-OS-TT-EF (1.52 eV) and PBDTT-OS-TT-CF (1.56 eV) for polymeric solar cells .
  • Results or Outcomes : The resulting narrow band-gap polymers can be used in the fabrication of polymeric solar cells .

Application 3: Synthesis of PTB-7 and PCE10 Polymers

  • Scientific Field : Organic Chemistry, Material Science .
  • Summary of the Application : This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED and OPV applications .
  • Results or Outcomes : The resulting PTB-7 and PCE10 polymers can be used in the fabrication of OFETs, OLED, PLED and OPV applications .

Application 4: Synthesis of PTB-7 and PCE10 Polymers

  • Scientific Field : Organic Chemistry, Material Science .
  • Summary of the Application : This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED and OPV applications .
  • Results or Outcomes : The resulting PTB-7 and PCE10 polymers can be used in the fabrication of OFETs, OLED, PLED and OPV applications .

Safety And Hazards

The specific safety and hazards information for this compound is not provided in the available resources .

Future Directions

This compound has been used for the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 for OFETs, OLED, PLED, and OPV applications . This suggests that it could have potential future applications in the field of organic electronics.

properties

IUPAC Name

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEJTOAKIMQIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729406
Record name 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

CAS RN

1237479-39-8
Record name 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
62
Citations
JH Kim, CE Song, BS Kim, IN Kang, WS Shin… - Chemistry of …, 2014 - ACS Publications
We designed and synthetized a new poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-…
Number of citations: 131 pubs.acs.org
C Bathula, CE Song, S Badgujar, SJ Hong… - Journal of Materials …, 2012 - pubs.rsc.org
Novel triisopropylsilylethynyl (TIPS)-substituted benzodithiophene-based copolymers, poly[4,8-bis(triisopropylsilylethynyl)benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl-alt-4,6-(2-ethylhexyl-…
Number of citations: 43 pubs.rsc.org
F Liu, H Fan, Z Zhang, X Zhu - ACS Applied Materials & Interfaces, 2016 - ACS Publications
By replacing the central thiophene of STDR, a sepithiophene terminated with two 3-ethylrhodanine moieties, with 2-ethylhexyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate, an A–D–Q–…
Number of citations: 22 pubs.acs.org
K Wang, B Guo, W Su, X Guo, M Zhang, Y Li - RSC advances, 2016 - pubs.rsc.org
A new 2D-conjugated copolymer (PBDTSe-S-TT) based on alkylthio-selenophene substituted benzodithiophene (BDTSe-S) and 2-ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]…
Number of citations: 4 pubs.rsc.org
K Kranthiraja, HY Park, K Gunasekar, WT Park… - Macromolecular …, 2018 - Springer
We report a new series of low band gap (LBG) polymers (P1-P4), in which para or meta- alkoxyphenylthiophene (APTh) substituted benzodithiophene and 2,5-ethylhexyl-3,6-bis(5-…
Number of citations: 11 link.springer.com
F Varlıoğlu - 2017 - open.metu.edu.tr
Thienothiophene based moities are widely investigated for organic solar cell applications. In this study, after synthesizing 2-ethylhexyl 4,6-dibromothieno [3,4-b]thiophene-2-carboxylate …
Number of citations: 2 open.metu.edu.tr
Z Du, X Bao, Y Li, D Liu, J Wang, C Yang… - Advanced Energy …, 2018 - Wiley Online Library
Based on the most recently significant progress within the last one year in organic photovoltaic research from either alkylthiolation or fluorination on benzo[1,2‐b:4,5‐b′]dithiophene …
Number of citations: 62 onlinelibrary.wiley.com
EH Suh, MK Jeong, K Lee, WJ Jeong… - … Journal of Energy …, 2021 - Wiley Online Library
Molecular doping of conjugated polymers is the performance‐determining step in the fabrication of organic thermoelectric devices. Although strongly oxidizing salt‐type dopants …
Number of citations: 9 onlinelibrary.wiley.com
T Jiang, Z Xue, M Ford, J Shaw, X Cao, Y Tao, Y Hu… - RSC …, 2016 - pubs.rsc.org
A new A1–A2 type polymer pDTDPP–TTF containing diketopyrrolopyrrole (DPP) and 2-ethylhexyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate (TTF) as the main electron-accepting …
Number of citations: 11 pubs.rsc.org
P Tyagi, SC Hua, DR Amorim, RM Faria, J Kettle… - Organic …, 2018 - Elsevier
The low embodied energy within Organic Photovoltaics (OPVs) provides the technology with a characteristic that surpasses all other PV materials. In this work, all-conjugated block …
Number of citations: 10 www.sciencedirect.com

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